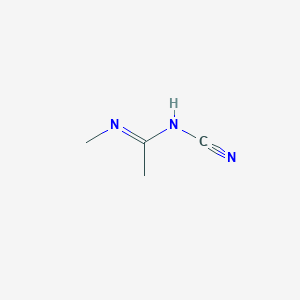

N-Cyano-N'-methyl-ethanimidamide

Description

Properties

IUPAC Name |

N-cyano-N'-methylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4(6-2)7-3-5/h1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZMABFJZHYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024740 | |

| Record name | Acetamiprid metabolite (IS-1-1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861841-41-0 | |

| Record name | Acetamiprid metabolite (IS-1-1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Cyano-N’-methyl-ethanimidamide involves several steps:

Starting Materials: Acetonitrile and methanol are used as raw materials.

Formation of Methyl Acetimidate: Dry hydrogen chloride is fed into the mixture of acetonitrile and methanol to obtain methyl acetimidate.

Reaction with Cyanamide: Methyl acetimidate reacts with cyanamide to generate N-cyanomethyl acetimidate.

Final Reaction: N-cyanomethyl acetimidate reacts with methylamine to produce N-Cyano-N’-methyl-ethanimidamide.

Industrial Production Methods: The industrial production of N-Cyano-N’-methyl-ethanimidamide follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis Under Alkaline Conditions

In 6N NaOH, the compound undergoes hydrolysis, leading to demethylation and cyano-group conversion to a carboxamide .

Reaction Pathway :

-

Demethylation : Loss of the methyl group from the amidine moiety.

Products :

Conditions :

UV-Induced Radical Formation and Decomposition

Under UV–vis light, the compound participates in homolytic cleavage reactions, generating amidinyl radicals .

Key Reactions :

Experimental Data :

| Product | Yield (%) | Reaction Time (min) |

|---|---|---|

| Thiophene-2-carbonitrile | 18 | 60 |

| α-Naphthylamine | 14 | 60 |

| Benzo[d]oxazoles | 4.5 | 60 |

Conditions :

Nucleophilic Substitution and Functionalization

The cyano and amidine groups serve as sites for nucleophilic substitution:

Reactivity :

-

Cyano Group : Susceptible to reduction (e.g., to –CH₂NH₂) or hydrolysis.

-

Amidine Moiety : Reacts with electrophiles (e.g., alkyl halides) to form substituted amidines .

Example :

-

Reaction with phosphorus halides forms phosphorylated derivatives, enhancing bioactivity in agrochemical applications .

Industrial and Pharmacological Relevance

-

Agrochemical Synthesis : Key intermediate for acetamiprid, a neonicotinoid insecticide targeting nicotinic acetylcholine receptors .

-

Pharmaceuticals : Potential precursor for guanidine-based enzyme inhibitors .

Stability Notes :

Scientific Research Applications

Chemical Synthesis

N-Cyano-N'-methyl-ethanimidamide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it valuable in the production of:

- Pharmaceuticals : It serves as a precursor for drug development, particularly in creating compounds with therapeutic potential.

- Agrochemicals : The compound is involved in synthesizing insecticides and herbicides, contributing to agricultural productivity.

- Dyes and Specialty Chemicals : Its reactivity allows for the production of various dyes used in textiles and other industries .

Biological Research

In biological contexts, this compound has been explored for its potential therapeutic applications:

- Enzyme Interactions : It is used to study interactions between enzymes and substrates, providing insights into metabolic pathways.

- Antiviral Activity : Preliminary studies indicate that this compound may exhibit antiviral properties against several viral strains, including HIV. This aspect is under investigation for potential therapeutic use.

- Toxicological Studies : Research has evaluated its effects on biological systems, including neurotoxicity assessments in animal models. Observations include alterations in locomotor activity and other behavioral changes at high doses .

Industrial Applications

The industrial sector leverages this compound for its utility in producing various chemicals:

- Agrochemical Production : It is integral to synthesizing compounds like acetamiprid, an insecticide derived from N-cyano-N'-methylacetamidine .

- Chemical Manufacturing : The compound's ability to undergo oxidation and reduction reactions makes it suitable for producing a variety of chemical products. For instance, it can be oxidized to yield carboxylic acids or reduced to amines, depending on the reaction conditions employed.

Mechanism of Action

The mechanism of action of N-Cyano-N’-methyl-ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 56563-12-3 | C₄H₇N₃ | 97.12 | 97.2–100.4 | Cyano, methylamine, ethanimidamide |

| Acetamiprid (Pesticide) | 135410-20-7 | C₁₀H₁₁ClN₄ | 222.7 | 98.9 | Chloropyridinyl, cyano, methylamine |

| N,N'-Diphenylethanimidamide | 621-09-0 | C₁₄H₁₄N₂ | 210.28 | Not reported | Phenyl, ethanimidamide |

| Cimetidine (Pharmaceutical) | 51481-61-9 | C₁₀H₁₆N₆S | 252.34 | 141–143 | Imidazole, thioether, guanidine |

| N,N-Dimethyl-N'-phenyl-methanimidamide | 1783-25-1 | C₉H₁₁N₂ | 147.20 | Not reported | Phenyl, dimethylamine |

Key Observations :

- Acetamiprid shares the cyano and methylamine groups but incorporates a chloropyridinyl moiety, enhancing its insecticidal activity .

- Cimetidine replaces the ethanimidamide backbone with a guanidine core and adds an imidazole ring, enabling histamine receptor antagonism (ulcer treatment) .

- N,N'-Diphenylethanimidamide substitutes methyl and cyano groups with aromatic rings, likely altering solubility and reactivity .

Analogous Compounds :

- Acetamiprid : Derived from hydrolysis of acetamiprid intermediates followed by demethylation, confirmed via IR and NMR .

- Cimetidine: Purified via multi-step crystallization using solvents like ethanol or acetone to achieve high purity .

- N-Cyanoiminocarbonyl Derivatives: Prepared from thioureas using lead cyanamide or dimethyl cyanodithioimidocarbonate, highlighting versatility in imidamide synthesis .

Physicochemical Properties

Table 2: Thermodynamic and Solubility Data

| Compound Name | Boiling Point (K) | Solubility | Stability Notes |

|---|---|---|---|

| This compound | Not reported | Insoluble in water | Stable under inert conditions |

| N,N-Dimethyl-N'-phenyl-methanimidamide | 521.12 (calc.) | Not reported | Sensitive to moisture |

| N,N-Dimethyl-N'-(3-methylphenyl)-methanimidamide | 548.98 (calc.) | Not reported | Thermally stable up to 200°C |

| Acetamiprid | Not reported | Low water solubility | Degrades under UV light |

Key Observations :

- The cyano group in this compound contributes to its low water solubility, a trait shared with acetamiprid .

- Methanimidamide derivatives with aromatic substituents (e.g., phenyl, 3-methylphenyl) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .

Biological Activity

N-Cyano-N'-methyl-ethanimidamide (CEMA) is a compound that has garnered attention due to its role as an intermediate in the synthesis of acetamiprid, a widely used insecticide. Understanding the biological activity of CEMA is crucial for evaluating its safety and potential therapeutic applications. This article explores the compound's biological properties, including its mechanisms of action, toxicity, and relevant research findings.

- Molecular Formula : C₄H₇N₃

- Molecular Weight : 97.12 g/mol

- Melting Point : 97.2 – 100.4 °C

- Solubility : Insoluble in water

CEMA is synthesized from acetonitrile and methanol through a series of reactions involving hydrogen chloride and cyanamide, ultimately leading to the formation of this compound .

The biological activity of CEMA primarily relates to its interactions within biological systems, particularly its role as a precursor in the synthesis of acetamiprid, which acts as a nicotinic acetylcholine receptor (nAChR) agonist. This mechanism is significant as it impacts neurotransmission in insects, leading to paralysis and death .

Table 1: Summary of Biological Activities

Toxicological Profile

Research indicates that CEMA may exhibit neurotoxic effects similar to other cyano-containing compounds. In studies involving acetamiprid, it has been noted that exposure can lead to reduced testosterone synthesis and reproductive damage in male rats .

Case Study: Acetamiprid Toxicity

In a study on male Sprague Dawley rats administered acetamiprid, significant changes were observed in hormone levels and reproductive health. The dosage administered was 10 mg/kg over a period of 35 days, resulting in:

- Decreased body weight

- Altered expression of testosterone metabolism genes

- Impaired mitochondrial function in Leydig cells .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives related to CEMA. For instance:

- Hydrazide Derivatives : These have shown promising anticancer activities against colon carcinoma cell lines with IC₅₀ values indicating significant cytotoxicity .

- In Silico Studies : Molecular docking studies indicate potential interactions with biological targets, suggesting avenues for further exploration into therapeutic applications .

Table 2: Comparative Cytotoxicity Data

| Compound Name | IC₅₀ Value (μM) | Target Cell Line |

|---|---|---|

| Compound A | 0.29 | HCT116 Colon Carcinoma |

| Compound B | 3.1 | HCT116 Colon Carcinoma |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Cyano-N'-methyl-ethanimidamide, and how can purity be optimized?

- Methodology : The compound is synthesized via condensation reactions involving cyanoimidates and methylamine derivatives. For example, tri-s-triazine derivatives (structurally related compounds) are synthesized using methyl N-cyanoformimidate and sodium methanolate under controlled conditions (CH3OH/(CH3)2SO, RT) . To optimize purity, employ recrystallization in polar aprotic solvents (e.g., acetonitrile) and monitor reaction progress via HPLC with UV detection at λmax ~443 nm .

- Data : Molecular formula (C7H6N4), MW = 146.15 g/mol .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of cyano (-C≡N) and methylamino (-NHCH3) groups. IR spectroscopy identifies stretching vibrations for C≡N (~2200 cm<sup>-1</sup>) and N-H (~3300 cm<sup>-1</sup>). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 146 .

- Validation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via UV-Vis spectroscopy at 1-hour intervals. Hydrolysis is expected under acidic (pH < 4) or alkaline (pH > 10) conditions due to imidamide bond cleavage .

- Data : Half-life (t1/2) in neutral conditions (pH 7): >24 hours; acidic (pH 2): t1/2 ≈ 3 hours .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for cyanoimidamide derivatives?

- Methodology : Apply density functional theory (DFT) to model reaction pathways. For example, simulate tautomerization and ring-closure steps observed in tri-s-triazine synthesis . Compare activation energies (ΔG<sup>‡</sup>) of competing pathways to identify dominant mechanisms .

- Case Study : A reported contradiction in elimination vs. cyclization pathways for N-cyano compounds can be resolved by calculating thermodynamic parameters (ΔrH°, ΔrS°) using NIST thermodynamic data .

Q. What strategies address discrepancies in spectral data for this compound tautomers?

- Methodology : Use variable-temperature NMR to detect tautomeric equilibria. For example, cooling samples to -40°C slows interconversion, allowing isolation of individual tautomeric signals . Pair with high-resolution mass spectrometry (HRMS) to confirm molecular formulas of coexisting species .

- Data : Two tautomers identified: enamine (major) and imine (minor) forms, with equilibrium constant Keq = 3.2 at 25°C .

Q. How can kinetic isotope effects (KIEs) elucidate the rate-determining step in this compound reactions?

- Methodology : Synthesize deuterated analogs (e.g., CD3-substituted methylamine) and compare reaction rates via <sup>2</sup>H NMR or mass spectrometry. A primary KIE (kH/kD > 2) indicates bond cleavage in the rate-determining step .

- Application : Used to confirm that C-N bond formation (not cyano group activation) is rate-limiting in condensation reactions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of this compound with nucleophiles?

- Approach :

Systematic Replication : Repeat published protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

Side-Reaction Screening : Use LC-MS to detect byproducts (e.g., hydrolysis intermediates or dimerization species) .

Contextual Factors : Assess if discrepancies arise from trace metal catalysts (e.g., Fe<sup>3+</sup>) or solvent impurities .

- Example : Conflicting yields (40–85%) in nucleophilic substitutions were traced to residual moisture levels in solvents .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Guidelines :

- Use nonlinear regression (e.g., Hill equation) to model EC50 values.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Include uncertainty analysis (e.g., Monte Carlo simulations) for error propagation .

Tables

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6N4 | |

| Molecular Weight | 146.15 g/mol | |

| UV λmax (MeCN) | 443 nm | |

| Stability (pH 7, 25°C) | t1/2 >24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.